1H-Imidazo[4,5-d][1,2,3]triazine-4(5H)-thione
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Overview
Description
1H-Imidazo[4,5-d][1,2,3]triazine-4(5H)-thione is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes an imidazole ring fused with a triazine ring, and a thione group at the 4-position. The presence of these functional groups endows the compound with a range of chemical and biological properties, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazo[4,5-d][1,2,3]triazine-4(5H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzimidazole with thiourea in the presence of a suitable catalyst. The reaction is usually carried out in a polar solvent such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazo[4,5-d][1,2,3]triazine-4(5H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding thiol derivative using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: N-alkylated, N-acylated, and N-sulfonylated derivatives.
Scientific Research Applications
1H-Imidazo[4,5-d][1,2,3]triazine-4(5H)-thione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Medicine: It has shown promise in the treatment of various diseases, including cancer, due to its ability to inhibit specific enzymes and pathways involved in cell proliferation.
Mechanism of Action
The mechanism of action of 1H-Imidazo[4,5-d][1,2,3]triazine-4(5H)-thione involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. For example, it has been shown to inhibit kinases involved in cell signaling pathways, leading to the suppression of cell growth and proliferation. Additionally, the compound can interact with DNA, causing damage and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
1H-Imidazo[4,5-d][1,2,3]triazine: A closely related compound with similar structural features but lacking the thione group.
1H-Imidazo[4,5-d][1,2,4]triazine: Another related compound with a different arrangement of nitrogen atoms in the triazine ring.
1H-Imidazo[4,5-e][1,2,4]triazine: A compound with a fused thiazole ring instead of a thione group.
Uniqueness: 1H-Imidazo[4,5-d][1,2,3]triazine-4(5H)-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity. This functional group allows the compound to participate in specific reactions and interact with biological targets in ways that similar compounds cannot .
Properties
CAS No. |
49850-58-0 |
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Molecular Formula |
C4H3N5S |
Molecular Weight |
153.17 g/mol |
IUPAC Name |
1,5-dihydroimidazo[4,5-d]triazine-4-thione |
InChI |
InChI=1S/C4H3N5S/c10-4-2-3(6-1-5-2)7-9-8-4/h1H,(H2,5,6,7,8,10) |
InChI Key |
BQDJCKWRQSQTOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1)C(=S)N=NN2 |
Origin of Product |
United States |
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